6-(3-Aminophenoxy)pyridine-3-carbonitrile
Overview
Description
“6-(3-Aminophenoxy)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1099689-56-1. It has a molecular weight of 211.22 and its IUPAC name is 6-(3-aminophenoxy)nicotinonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2 . This code represents the molecular structure of the compound.Scientific Research Applications
Synthesis of New Heterocyclic Compounds
Studies have demonstrated the use of related pyridine-3-carbonitrile compounds in synthesizing new heterocyclic systems. For instance, compounds like 3-aminothieno[2,3-b]pyridine-2-carbonitriles were synthesized from 3-cyanopyridine-2-(1H)-thiones, leading to derivatives with pyrazole, pyrimidine, and pyridine rings (Gaber, Sherif, & Abu-Shanab, 2005).
Molecular Docking Analysis
Pyridine-3-carbonitrile derivatives have been utilized in molecular docking studies. These studies involve assessing the interaction of synthesized compounds with certain proteins or enzymes. For example, azafluorene derivatives of pyridine-3-carbonitrile were used for molecular docking analysis to explore potential inhibition of SARS CoV-2 RdRp (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
Structural Analysis via X-ray Crystallography
Crystal structure analysis of pyridine-3-carbonitrile derivatives has been conducted to understand their molecular and crystalline structures. For example, the crystal structure of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile was determined using single crystal X-ray diffraction (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Corrosion Inhibition Studies
Pyridine-3-carbonitrile derivatives have shown potential as corrosion inhibitors. Studies involving 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile and related compounds revealed their effectiveness in inhibiting corrosion on metal surfaces in acidic environments (Ansari, Quraishi, & Singh, 2015).
Development of Fluorescent Chemosensors
Pyridine-3-carbonitrile derivatives have been used in the development of fluorescent chemosensors. These chemosensors can detect specific ions or molecules, showcasing a change in fluorescence upon interaction. For instance, a study synthesized a compound from 2-aminopyridine-3-carbonitrile for sensing Fe3+ ions and picric acid (Santharam Roja, Shylaja, & Kumar, 2020).
Antimicrobial and Antioxidant Studies
Pyridine-3-carbonitrile derivatives have been investigated for their antimicrobial and antioxidant properties. For example, triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives were synthesized and tested for their antimicrobial and antioxidant activities (Flefel et al., 2018).
Anti-bacterial Activity of Novel Derivatives
The antibacterial activity of novel derivatives of pyridine-3-carbonitrile has been a subject of research. Compounds like pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their effectiveness against bacterial infections (Rostamizadeh et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6-(3-aminophenoxy)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-9-4-5-12(15-8-9)16-11-3-1-2-10(14)6-11/h1-6,8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQLOGRXRSCCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099689-56-1 | |
Record name | 6-(3-aminophenoxy)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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